Cas no 74944-29-9 (2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde)

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic aldehyde compound featuring a fused imidazo[1,2-a]pyrimidine core with a phenyl substituent at the 2-position and a formyl group at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its conjugated system enhances stability while maintaining electrophilic character at the aldehyde group, facilitating nucleophilic addition reactions. The compound’s rigid aromatic framework contributes to its utility in designing bioactive molecules, with potential applications in medicinal chemistry for targeting specific biological pathways. Its well-defined structure ensures consistency in synthetic applications.
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde structure
74944-29-9 structure
Product Name:2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No:74944-29-9
MF:C13H9N3O
MW:223.230062246323
MDL:MFCD06255242
CID:557556
PubChem ID:4737024
Update Time:2025-05-20

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
    • 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
    • 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde(SALTDATA: FREE)
    • Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-phenyl-
    • 2-phenyl-4-hydroimidazo[1,2-a]pyrimidine-3-carbaldehyde
    • 2-Phenylimidazo<1,2-a>pyrimidin-3-carboxaldehyd
    • SCHEMBL15114823
    • EN300-110465
    • ZCA94429
    • 2-phenyl-4H-imidazo[3,2-a]pyrimidine-3-carbaldehyde
    • BP-11020
    • 2-phenylimidazo[1,2-a]pyrimidine-3-carboxaldehyde
    • DTXSID80406107
    • F1996-0031
    • AKOS000267346
    • BS-24347
    • 74944-29-9
    • Z57906874
    • FT-0765856
    • MFCD06255242
    • MDL: MFCD06255242
    • Inchi: 1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H
    • InChI Key: PEDHZELVODHMGJ-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C2C=CC=CC=2)N=C2N=CC=CN12

Computed Properties

  • Exact Mass: 223.07500
  • Monoisotopic Mass: 223.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 47.3Ų

Experimental Properties

  • PSA: 47.26000
  • LogP: 2.20880

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 74944-29-9): Properties, Applications, and Research Insights

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 74944-29-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the imidazo[1,2-a]pyrimidine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both phenyl and carbaldehyde functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

Researchers are increasingly interested in 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde due to its potential role in developing novel therapeutic agents. Recent studies have explored its use as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

In addition to its pharmaceutical applications, 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is also being investigated for its potential in material science. Its conjugated system and electron-rich nature make it a candidate for organic electronic devices, such as OLEDs (Organic Light-Emitting Diodes) and photovoltaic cells. The carbaldehyde group provides a reactive site for further functionalization, enabling the design of tailored materials with specific properties.

The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 2-aminopyrimidine derivatives with α-haloketones, followed by oxidation to introduce the aldehyde functionality. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing the use of hazardous reagents and improving yields. These innovations align with the growing demand for environmentally friendly chemical processes.

One of the most frequently asked questions about 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is its stability and storage conditions. The compound is generally stable under ambient conditions but should be stored in a cool, dry place away from light to prevent degradation. Its solubility in common organic solvents, such as DMSO and ethanol, facilitates its use in various experimental setups.

The market for imidazo[1,2-a]pyrimidine derivatives is expanding, driven by their applications in drug discovery and material science. 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is no exception, with increasing demand from pharmaceutical and research institutions. Suppliers are now offering custom synthesis services to meet the specific needs of researchers, further accelerating its adoption in cutting-edge projects.

In summary, 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 74944-29-9) is a promising compound with wide-ranging applications in pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity make it a valuable asset for researchers exploring new therapeutic agents and advanced materials. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in future innovations.

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